
3-(4-(2-Propenyl)-1-piperazinyl)-2-quinoxalinecarbonitrile
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. The exact synthetic route would depend on the available starting materials and the desired yield and purity of the final product. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would be quite complex, featuring multiple ring systems and functional groups. The presence of the quinoxaline and piperazine rings would likely impart significant rigidity to the molecule, while the 2-propenyl and cyano groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The nitrile group could undergo hydrolysis, reduction, or other transformations. The 2-propenyl group could potentially participate in various addition reactions. The piperazine ring could potentially undergo substitutions or other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
Hypoxic-Cytotoxic Agents
Quinoxaline derivatives, including compounds similar to 3-(4-(2-Propenyl)-1-piperazinyl)-2-quinoxalinecarbonitrile, have been studied for their potential as hypoxic-cytotoxic agents. For instance, new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with various substituents have shown promising in vitro activities. These compounds include piperazine derivatives and aniline derivatives, with some showing significant potency and selectivity in biological studies (Ortega et al., 2000).
Synthesis and Properties
The synthesis and properties of 2,3-disubstituted 6-fluoro-7-(4-methyl-1-piperazinyl)-quinoxalines have been explored. These compounds were tested for their in vitro activity against various microbial strains. However, the study found no significant activity in the tested compounds against selected microbial strains (Abdel-Jalil et al., 2000).
Molecular Docking Studies
Novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives have been synthesized and characterized. Molecular docking studies were conducted to understand their binding modes with target proteins for antibacterial and antifungal activities. These studies offer insights into the potential antimicrobial applications of these compounds (Desai et al., 2017).
Stability under Stress Conditions
Research has focused on studying the stability of quinazoline derivatives under stress conditions. This includes examining factors like high temperature, light, oxidants, and hydrolysis in different environments. The findings are essential for understanding the stability and degradation patterns of these substances in various conditions (Gendugov et al., 2021).
Analgesic Activities
Some quinoxaline derivatives, such as (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, have been explored for their analgesic and anti-inflammatory properties. Studies have found several of these compounds to be more potent than reference compounds, indicating their potential in analgesic applications (Manoury et al., 1979).
作用機序
特性
IUPAC Name |
3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16/h2-6H,1,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOXKFDPDOIUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933702 | |
| Record name | 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-Propenyl)-1-piperazinyl)-2-quinoxalinecarbonitrile | |
CAS RN |
149685-89-2 | |
| Record name | 2-Quinoxalinecarbonitrile, 3-(4-(2-propenyl)-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149685892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one](/img/structure/B1230277.png)
![[13-Acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate](/img/structure/B1230278.png)
![2,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1230279.png)
![6-Chloro-2-[(phenylmethylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1230281.png)
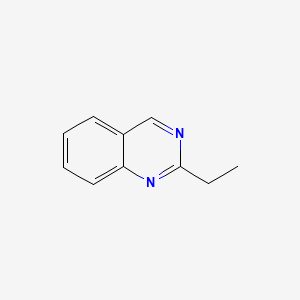
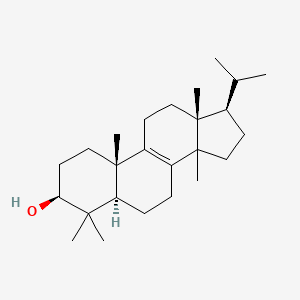
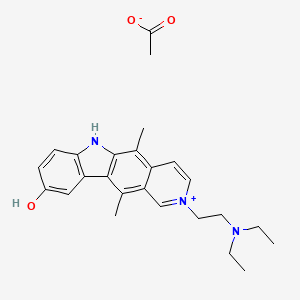
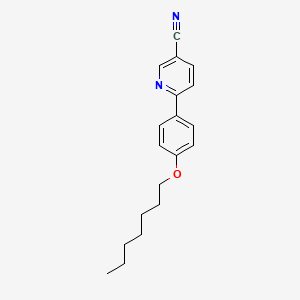
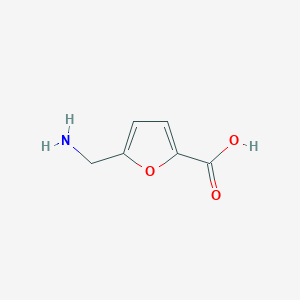
![2-[(4-Acetylamino-phenyl)-(2-benzotriazol-1-yl-acetyl)-amino]-2-(4-methoxy-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide](/img/structure/B1230293.png)
![3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1230294.png)
![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)

